An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine: A Keystone Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 5-Bromo-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and its pivotal role as a versatile building block in the creation of complex, biologically active molecules. This document is designed to offer not just procedural knowledge but also the scientific rationale behind the application of this important synthetic intermediate.
Core Chemical Identity and Physicochemical Properties
5-Bromo-2-(methylthio)pyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylthio group at the 2-position.
Chemical Structure and CAS Number
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IUPAC Name: 5-bromo-2-(methylthio)pyrimidine
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CAS Number: 14001-67-3
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Molecular Formula: C₅H₅BrN₂S
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Molecular Weight: 205.08 g/mol
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SMILES: CSc1ncc(Br)cn1
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InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N
Below is a 2D representation of the chemical structure of 5-Bromo-2-(methylthio)pyrimidine.
Caption: 2D Chemical Structure of 5-Bromo-2-(methylthio)pyrimidine
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(methylthio)pyrimidine is provided in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding its potential behavior in biological systems.
| Property | Value | Source(s) |
| Physical Form | Solid, crystalline powder or flakes | [2] |
| Color | White to off-white | [2] |
| Melting Point | 63-68 °C | [2] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [2] |
| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | -0.56 ± 0.22 (Predicted) | [2] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 5-Bromo-2-(methylthio)pyrimidine involves the nucleophilic aromatic substitution of a more readily available dihalogenated pyrimidine. A detailed, field-proven protocol is provided below.
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol describes the synthesis via a nucleophilic substitution reaction where the chlorine atom at the 2-position of 5-bromo-2-chloropyrimidine is displaced by the methylthiolate anion.
Reaction Scheme:
Caption: Synthetic workflow for 5-Bromo-2-(methylthio)pyrimidine.
Step-by-Step Methodology:
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Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Expert Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the rate of this SNAr reaction.
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Reaction Execution: Heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for 3 hours.
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Expert Insight: The moderate heating provides sufficient energy to overcome the activation barrier for the nucleophilic attack without promoting significant side reactions or decomposition.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% ethyl acetate in hexane). The disappearance of the starting material spot indicates the completion of the reaction.
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent.
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Yield: This protocol typically yields the pure product as a white solid in approximately 75% yield.
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Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2-(methylthio)pyrimidine lies in the differential reactivity of its substituents. The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring.
The Power of the 5-Bromo Substituent: A Gateway to Complexity
The carbon-bromine bond at the C5 position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4]
The Suzuki-Miyaura Coupling Reaction:
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the coupling of the 5-bromopyrimidine core with a wide range of aryl or heteroaryl boronic acids or their esters.[5] This versatility enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Causality in Catalyst and Condition Selection:
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Palladium Catalyst: A range of palladium catalysts can be employed, often with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). The choice of ligand is crucial as it influences the stability and reactivity of the catalytic species. Bulky, electron-rich ligands often promote the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[4]
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Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species, facilitating the transmetalation step.
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Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.
5-Bromo-2-(methylthio)pyrimidine is an attractive starting material for the synthesis of kinase inhibitors because the 5-aryl substituted pyrimidines, readily accessible via Suzuki coupling, can effectively mimic the purine core of ATP and form key interactions within the kinase active site. The methylthio group can be retained or modified to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound. While specific, publicly documented examples of its direct use in the synthesis of major kinase inhibitors are not prominent, the synthetic strategies it enables are widely applicable in the field.[7]
Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for 5-Bromo-2-(methylthio)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple. The two pyrimidine protons will appear as a singlet in the aromatic region (typically δ 8.0-9.0 ppm). The methyl protons of the methylthio group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrimidine ring and a methylthio group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 205 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyrimidine ring.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(methylthio)pyrimidine.
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Hazard Classifications: Acute toxicity (Oral, Category 4), Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(methylthio)pyrimidine is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the amenability of the 5-bromo substituent to cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space of substituted pyrimidines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the design and creation of novel, biologically active compounds.
References
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ChemBK. (n.d.). 5-Bromo-2-(Methylthio)Pyrimidine. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Image attached to a publication]. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-methylthiopyrimidine. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]
-
LabSolutions. (n.d.). 5-Bromo-2-(methylthio)pyrimidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Wiley Online Library. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
